molecular formula C20H20BrN3O3 B11395565 2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B11395565
M. Wt: 430.3 g/mol
InChI Key: JBEGCDYATNYNFM-UHFFFAOYSA-N
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Description

2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a bromo-substituted phenoxy group, an ethyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-ethylphenol to produce 2-bromo-4-ethylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

    Etherification: The 2-bromo-4-ethylphenol is then reacted with chloroacetic acid under basic conditions to form 2-(2-bromo-4-ethylphenoxy)acetic acid.

    Oxadiazole Formation: The next step involves the synthesis of the oxadiazole ring. This is achieved by reacting 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with chloroacetic acid to form the oxadiazole ring.

    Coupling Reaction: Finally, the 2-(2-bromo-4-ethylphenoxy)acetic acid is coupled with the oxadiazole intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group in the phenoxy ring can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring and the phenoxy group.

    Coupling Reactions: The presence of the acetamide group allows for various coupling reactions, including peptide coupling and amidation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Reagents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Substitution Products: Various substituted phenoxy derivatives.

    Oxidation Products: Oxidized forms of the phenoxy and oxadiazole rings.

    Reduction Products: Reduced forms of the oxadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromo and oxadiazole groups are key to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
  • 2-(2-chloro-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
  • 2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]methyl}acetamide

Uniqueness

The unique combination of the bromo-substituted phenoxy group and the oxadiazole ring in 2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide distinguishes it from similar compounds

Properties

Molecular Formula

C20H20BrN3O3

Molecular Weight

430.3 g/mol

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C20H20BrN3O3/c1-3-14-6-9-17(16(21)10-14)26-12-18(25)22-11-19-23-20(24-27-19)15-7-4-13(2)5-8-15/h4-10H,3,11-12H2,1-2H3,(H,22,25)

InChI Key

JBEGCDYATNYNFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)C)Br

Origin of Product

United States

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